molecular formula C15H20O4 B1209977 Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester CAS No. 97180-28-4

Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester

Cat. No. B1209977
CAS RN: 97180-28-4
M. Wt: 264.32 g/mol
InChI Key: VXWVNVFBEJTTKA-UHFFFAOYSA-N
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Description

Thellungianin g, also known as EPB, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Thellungianin g is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, thellungianin g is primarily located in the membrane (predicted from logP). Outside of the human body, thellungianin g can be found in anise. This makes thellungianin g a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Insect Pest Control Agents

Butanoic acid derivatives, including 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester, have been investigated for their potential application in insect pest control. These derivatives are part of a class known as juvenogens, which are biochemically activated insect hormonogenic compounds. Their synthesis involves the use of chiral precursors and transesterification mediated by Candida antarctica lipase (Wimmer et al., 2007).

2. Synthesis of Aromatic Allenic Ethers

Butanoic acid esters have been used in the synthesis of new aromatic allenic ethers. These compounds were isolated from the fungus Xylaria sp. and their structures were determined through spectroscopic data and 2D NMR experiments (Wang et al., 2008).

3. Enzymatic Resolution of Esters

Research on the enzymatic hydrolysis of butanoic esters, including those similar to 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester, has been conducted. This study focused on achieving high enantioselectivity using different lipases (Waagen et al., 1993).

4. Chromatographic Analysis of Fermentation Products

Butanoic acid derivatives have been evaluated as internal standards for chromatographic analysis of acidic fermentation end-products. This research provides insights into the effective separation and analysis of complex biochemical mixtures (Silva, 1995).

5. Essential Oil Components

Essential oils derived from Pimpinella diversifolia were found to contain butanoic acid esters as major components. The analysis of these components provides valuable information for understanding the chemical composition of essential oils (Bottini et al., 1985).

properties

CAS RN

97180-28-4

Product Name

Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

[4-methoxy-2-(3-methyloxiran-2-yl)phenyl] 2-methylbutanoate

InChI

InChI=1S/C15H20O4/c1-5-9(2)15(16)19-13-7-6-11(17-4)8-12(13)14-10(3)18-14/h6-10,14H,5H2,1-4H3

InChI Key

VXWVNVFBEJTTKA-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C

Canonical SMILES

CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C

Other CAS RN

97180-28-4

synonyms

2-(1',2'-epoxy)-4-methoxyphenyl-2-methylbutyrate
thellungianin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
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Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
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Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
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Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
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Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
Reactant of Route 6
Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester

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